1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . The empirical formula is C8H6BrF3N2S and it has a molecular weight of 299.11 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula BrC6H3(CF3)NHCSHN2 . More detailed structural analysis would require experimental techniques such as X-ray crystallography.Scientific Research Applications
Fluorescence Emission in Nanoparticles
1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one plays a role in the synthesis of polyfluorenes, which are used to create nanoparticles with bright fluorescence emission. These nanoparticles can exhibit quantum yields as high as 84%, with the potential for emission tuning to longer wavelengths through energy transfer to dyes. This application is critical for achieving enduring fluorescence brightness in various scientific applications (Fischer, Baier, & Mecking, 2013).
Synthesis and Reactivity Studies
The compound is also involved in studies exploring the synthesis and reactivity of various chemical structures. For example, its derivatives have been used to investigate the generation and interception of certain cyclohexadienes and the subsequent formation of unique compounds (Christl, Schreck, Fischer, Rudolph, Moigno, Fischer, Deuerlein, & Stalke, 2009).
Antiproliferative Properties
Additionally, derivatives of this compound, such as 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, have been synthesized and found to exhibit significant anti-proliferative effects on certain cell lines, making them potential candidates for therapeutic applications (Yamada et al., 2010).
Chemical Shift Sensitivity in Protein Studies
In protein studies, particularly in fluorine (19F) NMR, trifluoromethyl tags derived from the compound have been evaluated for their sensitivity to changes in the local dielectric and magnetic shielding environment. This sensitivity is crucial for identifying distinct protein conformers or states, highlighting its significance in biomolecular research (Ye, Larda, Li, Manglik, & Prosser, 2015).
Spectroscopic and Structural Studies
The compound is also a subject of spectroscopic and structural studies. For instance, derivatives like 1-(3-bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one have been investigated to understand molecular bonding, electronic absorption spectra, and other chemical properties (Ramesh et al., 2020).
Safety and Hazards
Future Directions
The future directions for this compound could involve its potential use in the agrochemical and pharmaceutical industries. Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, have found use in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s plausible that the compound could affect pathways related to the function of peripheral sensory trigeminal nerves .
Result of Action
Compounds with similar structures have been known to exhibit effects such as mitochondrial uncoupling activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability . The compound’s efficacy and action might also be influenced by factors such as pH, temperature, and the presence of other substances in its environment.
properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O/c1-11(2,3)10(17)8-5-4-7(13)6-9(8)12(14,15)16/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMIYKQBPLGFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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